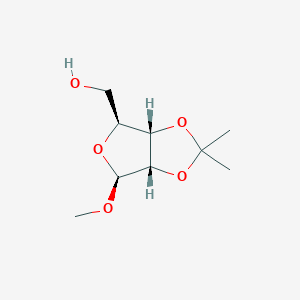
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is a chemical compound derived from D-ribose. It is a synthetic intermediate often used in organic synthesis and various scientific research applications. This compound is known for its role in the synthesis of more complex molecules and its utility in biological and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside typically involves the protection of the hydroxyl groups on D-ribose followed by methylation. One common method is the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative, followed by methylation using methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学研究应用
Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of nucleosides, which are essential components of nucleic acids. Additionally, it is used in the development of antiviral and anticancer drugs, as well as in the study of carbohydrate chemistry and biology.
作用机制
The mechanism by which Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside exerts its effects depends on the specific application. In the context of nucleoside synthesis, it acts as a precursor that undergoes enzymatic or chemical transformations to form nucleosides. The molecular targets and pathways involved are typically related to nucleic acid metabolism and cellular processes.
相似化合物的比较
Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside: This is the D-enantiomer of the compound and is used in similar applications.
Methyl 2,3-o-isopropylidene-alpha-l-ribofuranoside: This compound differs in the configuration of the hydroxyl group at the anomeric carbon.
Uniqueness: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside is unique in its specific stereochemistry and reactivity, which makes it suitable for certain synthetic applications that the D-enantiomer or other similar compounds may not be able to fulfill.
属性
IUPAC Name |
[(3aS,4S,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-XAMCCFCMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














